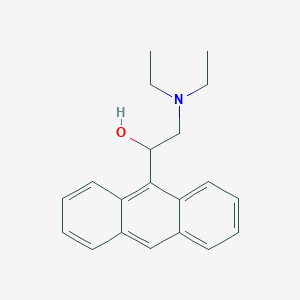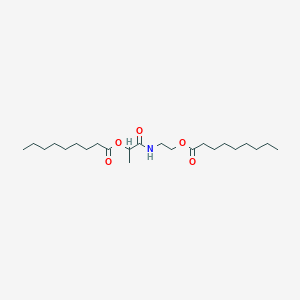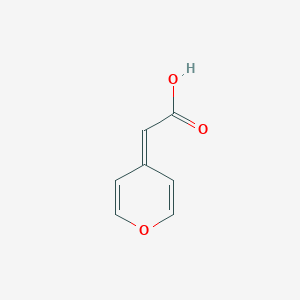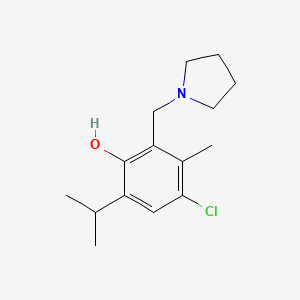
Phosphine oxide, bis(1-aziridinyl)propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, bis(1-aziridinyl)propyl- is a chemical compound characterized by the presence of aziridine rings attached to a phosphine oxide core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1-aziridinyl)propyl- typically involves the reaction of aziridine with a phosphine oxide precursor. One common method is the reaction of aziridine with a phosphine oxide derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, bis(1-aziridinyl)propyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the aziridine rings .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxide derivatives with additional oxygen atoms, while substitution reactions can produce a variety of aziridine-substituted compounds .
Applications De Recherche Scientifique
Phosphine oxide, bis(1-aziridinyl)propyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphine oxide, bis(1-aziridinyl)propyl- involves its interaction with molecular targets through the reactive aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and DNA. This interaction can result in various biological effects, including disruption of cellular processes and induction of cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri(aziridin-1-yl)phosphine oxide: Another aziridine-containing phosphine oxide with similar reactivity and applications.
P,P-Bis(1-aziridinyl)phosphinic amide: A related compound with aziridine rings attached to a phosphinic amide core.
Uniqueness
Phosphine oxide, bis(1-aziridinyl)propyl- is unique due to its specific structure, which combines the reactivity of aziridine rings with the stability of a phosphine oxide core. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
2275-86-7 |
|---|---|
Formule moléculaire |
C7H15N2P |
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
bis(aziridin-1-yl)-propylphosphane |
InChI |
InChI=1S/C7H15N2P/c1-2-7-10(8-3-4-8)9-5-6-9/h2-7H2,1H3 |
Clé InChI |
SQYAPJNZPYCCLX-UHFFFAOYSA-N |
SMILES canonique |
CCCP(N1CC1)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[5.5]undec-1-ene](/img/structure/B14744998.png)
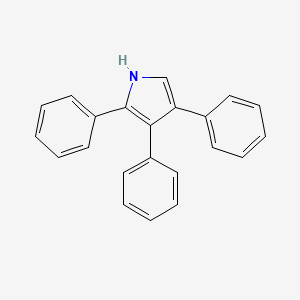
![5H-thieno[2,3-c]pyrrole](/img/structure/B14745010.png)
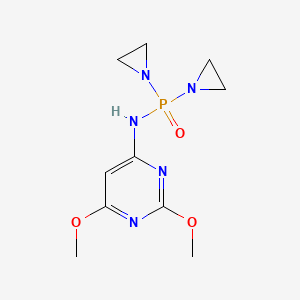
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]borane](/img/structure/B14745026.png)



![1-(Benzo[d]thiazol-2-yl)-1-phenylhex-5-en-1-ol](/img/structure/B14745036.png)
![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)
